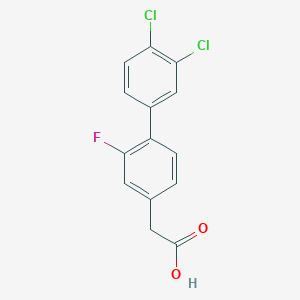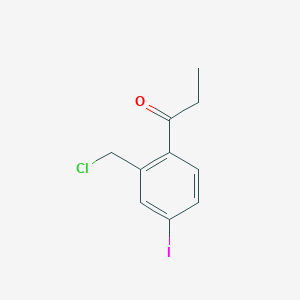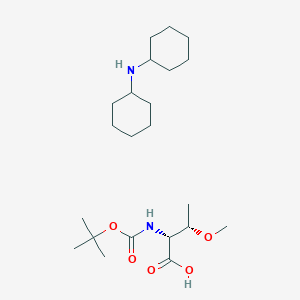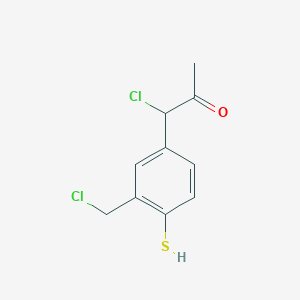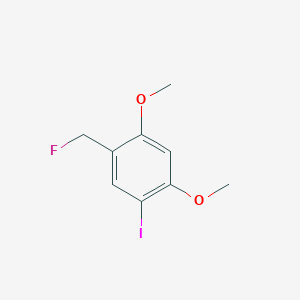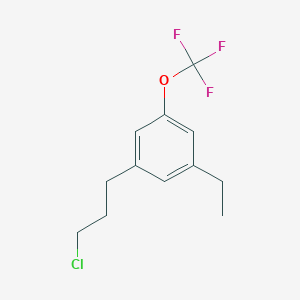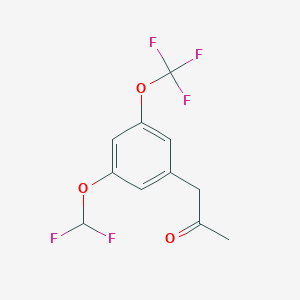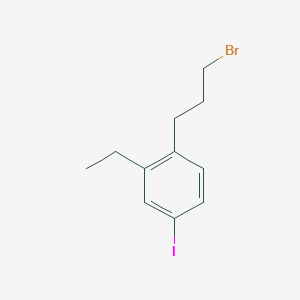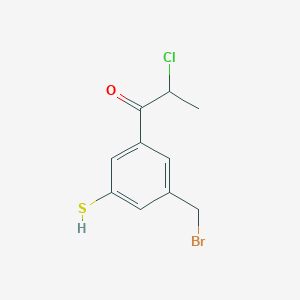![molecular formula C11H11ClN2 B14049671 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminopyridine with 1-methylcyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyridine rings allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its effects on cell proliferation, apoptosis, and migration, making it valuable in cancer research.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the 1-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-iodo-5-(trifluoromethyl)-: Contains additional substituents that may alter its reactivity and biological properties.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which can enhance its selectivity and potency as a kinase inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
属性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14) |
InChI 键 |
GTBQJJOECXRNIO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


